molecular formula C13H9ClN2O B11864464 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile CAS No. 1346707-17-2

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B11864464
CAS No.: 1346707-17-2
M. Wt: 244.67 g/mol
InChI Key: MZEUFUAUALZLEE-UHFFFAOYSA-N
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Description

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile (CAS: 1346707-17-2) is a benzonitrile derivative featuring a 4-chloropyridine moiety linked via an ether group. Its molecular formula is C₁₂H₇ClN₂O, with a molecular weight of 230.65 g/mol . The compound is recognized for its structural versatility in medicinal chemistry, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and enzyme-targeting agents. Key identifiers include synonyms such as AK131981 and KB-33394 .

Properties

CAS No.

1346707-17-2

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

4-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C13H9ClN2O/c14-12-5-6-16-13(7-12)17-9-11-3-1-10(8-15)2-4-11/h1-7H,9H2

InChI Key

MZEUFUAUALZLEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-methanol with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Heterocyclic Variants

4-((6-Chloropyridin-3-yl)oxy)benzonitrile (CAS: 1257086-89-7)
  • Structure : Differs in the position of the chlorine atom (6-chloro on pyridine) and the oxygen linkage at pyridin-3-yl instead of pyridin-2-yl.
  • Molecular Formula : C₁₂H₇ClN₂O (same as target compound).
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS: 244768-32-9)
  • Structure: Replaces the pyridine ring with a pyrimidine ring and substitutes the ether oxygen with an amino group.
  • Molecular Formula : C₁₁H₇ClN₄.
  • Molecular Weight : 230.65 g/mol (same as target compound).
  • Key Feature: The pyrimidine ring and amino group introduce distinct hydrogen-bonding capabilities and aromatic stacking interactions .

Functional Group Modifications

4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile
  • Structure : Replaces the ether oxygen with a sulfur atom, forming a thioether.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)
  • Structure : Contains a hydroxymethyl group attached to a 3-chlorophenyl ring.
  • Molecular Formula: C₁₄H₁₀ClNO.

Heterocyclic Derivatives

3-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (Compound 27 in )
  • Structure : Incorporates an isoxazole ring instead of pyridine.
  • Yield : 77% (via α-bromo-p-tolunitrile intermediate).
  • Key Feature : The polar isoxazole ring may improve solubility and alter bioactivity profiles compared to pyridine-based analogs .
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (CAS: 189956-45-4)
  • Structure: Features a pyrimidinone ring with an amino linker.
  • Molecular Formula : C₁₁H₈N₄O.

Biological Activity

The compound 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be described as follows:

  • Core Structure : Benzonitrile
  • Substituents : A chloropyridine moiety and an ether linkage

Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory effects on key enzymes, such as tyrosinase, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders.
  • Antimicrobial Activity : Some studies indicate that similar compounds possess antimicrobial properties, potentially through disruption of bacterial cell walls or interference with metabolic processes.

Biological Assays and Efficacy

A summary of biological activity data for this compound is presented in Table 1.

Biological Activity Assay Type IC50/EC50 Value Reference
Tyrosinase InhibitionEnzyme Activity Assay0.064 μM
Antimicrobial ActivityDisc Diffusion MethodZone of Inhibition
CytotoxicityMTT Assay in B16F10 CellsNot Detected at ≤20 µM

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound showed significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for developing new antibiotics.
  • Tyrosinase Inhibition : In a series of experiments, the compound was tested for its ability to inhibit tyrosinase activity in vitro. Results indicated that it could effectively reduce melanin production in cultured B16F10 cells, highlighting its potential use in cosmetic applications for skin lightening.
  • Cytotoxicity Studies : In cytotoxicity assays conducted on B16F10 cells, the compound exhibited low toxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development as a therapeutic agent.

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